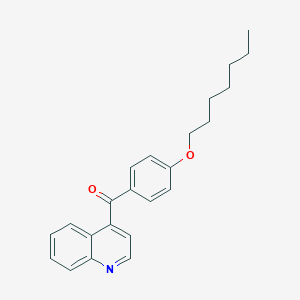
4-(4-Heptyloxybenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Heptyloxybenzoyl)quinoline is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(4-Heptyloxybenzoyl)quinoline can inhibit the growth of various pathogens. For instance, studies have shown that certain quinoline derivatives exhibit significant activity against gram-negative bacteria and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. This compound's mechanism of action may involve the inhibition of specific cancer-related pathways. Recent studies have highlighted the effectiveness of various quinoline-based compounds in targeting key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor) and DNA gyrase . This positions this compound as a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. The structural features of this compound may allow it to modulate inflammatory pathways effectively, making it a potential therapeutic agent for inflammatory diseases .
Organic Semiconductors and Dyes
The conjugated structure of this compound suggests its utility in material science, particularly in developing organic semiconductors and dyes. Its ability to absorb light and conduct electricity makes it a promising candidate for applications in organic electronics. The compound's properties can be tailored through synthetic modifications to enhance its performance in these applications.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves established protocols for creating quinoline derivatives. These methods ensure that the compound retains its functional properties while allowing for modifications that could enhance its biological activity. Understanding the mechanism of action is crucial for optimizing its therapeutic potential; this often involves interactions with molecular targets relevant to its pharmacological effects.
Case Study: Antimicrobial Efficacy
A recent study synthesized various quinoline derivatives and evaluated their antimicrobial activity against multiple strains. The findings revealed that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics, indicating a pathway for developing new antimicrobial therapies based on this compound .
Case Study: Anticancer Research
In another investigation focusing on anticancer properties, compounds derived from quinolines were tested against cancer cell lines. The results demonstrated significant cytotoxic effects, with some compounds showing IC50 values lower than those of existing treatments, highlighting the potential of this compound in cancer therapy .
Eigenschaften
CAS-Nummer |
1706462-37-4 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(4-heptoxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-17-26-19-13-11-18(12-14-19)23(25)21-15-16-24-22-10-7-6-9-20(21)22/h6-7,9-16H,2-5,8,17H2,1H3 |
InChI-Schlüssel |
LZPWJGUAONRORI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















